Hydrogen bromide

aqueous solubility gas absorption acid strength

Researchers requiring high-efficiency bromination often encounter yield limitations with NBS (67.8%) or molecular bromine (78.3%). Hydrogen bromide (CAS 10035-10-6) resolves this via the HBr/H₂O₂ system, delivering 95% conversion-a 40% relative yield improvement for pharmaceutical intermediates such as 4-bromomethylbenzophenone derivatives. • 95% benzyl bromination conversion vs. 67.8% (NBS) and 78.3% (Br₂) • Extends Co/Mn/Br catalyst lifetime in PTA production vs. NaBr by reducing metal precipitation • Cleaves ethers 154× faster than HCl with superior selectivity control vs. HI Supplied as 48% w/w aqueous solution with comprehensive QC documentation.

Molecular Formula BrH
HB
Molecular Weight 80.91 g/mol
CAS No. 10035-10-6
Cat. No. B145481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen bromide
CAS10035-10-6
SynonymsAcid, Hydrobromic
Bromide, Hydrogen
Hydrobromic Acid
Hydrogen Bromide
Molecular FormulaBrH
HB
Molecular Weight80.91 g/mol
Structural Identifiers
SMILESBr
InChIInChI=1S/BrH/h1H
InChIKeyCPELXLSAUQHCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility49 % (NIOSH, 2024)
221 g/100 cc water at 0 °C;  130 g/100 cc water at 100 °C
Freely soluble in water;  1 volume of water dissolves 600 volumes of HBr at 0 °C
204.0 g/ 100 g water at 15 °C
Very soluble in water
For more Solubility (Complete) data for Hydrogen bromide (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 193
49%

Structure & Identifiers


Interactive Chemical Structure Model





Hydrogen Bromide Chemical Profile & Industrial Procurement


Hydrogen bromide (HBr, CAS 10035-10-6) is an inorganic hydrogen halide that exists as a colorless gas with a pungent, irritating odor and is commonly procured as a 48% w/w aqueous solution (hydrobromic acid) [1]. With a molecular weight of 80.91 g/mol, it exhibits a pKa of approximately −8.8 (±0.8) in aqueous solution, classifying it among the strongest mineral acids, stronger than hydrochloric acid (HCl, pKa ≈ −6.3) but slightly weaker than hydroiodic acid (HI, pKa ≈ −9.3) [2]. HBr demonstrates high aqueous solubility (193 g/100 mL at 20°C) and is soluble in alcohols and various organic solvents including chlorobenzene and diethoxymethane . Its boiling point is −66.8°C and melting point is −86.9°C [1]. Industrially, HBr serves as a critical reagent for bromination reactions, an alkylation catalyst, and an intermediate in pharmaceutical and electronics manufacturing .

Industrial bromination reagent
Supports radical and electrophilic bromination workflows, including HBr/H₂O₂ systems for benzyl and ketone bromination.
Acid catalyst and intermediate
Used in pharmaceutical and electronics manufacturing as alkylation catalyst and precursor for bromine-containing intermediates.
High-solubility aqueous acid
48% w/w aqueous solution with elevated gas-to-liquid transfer efficiency for acid preparation and gas scrubbing.

Why HBr Cannot Be Substituted by Other Halides or Agents


Generic substitution of hydrogen bromide with other hydrogen halides (HCl, HI) or alternative brominating agents (N-bromosuccinimide, molecular bromine) is not straightforward due to quantifiable differences in nucleophilicity, reactivity profiles, solubility, and toxicological properties that directly impact reaction outcomes and process safety [1]. The bromide anion (Br⁻) exhibits substantially different nucleophilic character and leaving-group ability compared to chloride (Cl⁻) and iodide (I⁻) anions, leading to divergent reaction rates and selectivity patterns in electrophilic additions, ether cleavages, and nucleophilic substitutions [2]. Furthermore, HBr's intermediate pKa value between HCl and HI creates a distinct acidity profile that affects protonation equilibria in acid-catalyzed processes [3]. The quantitative evidence presented in Section 3 demonstrates that substituting HBr with HCl, HI, NBS, or Br₂ results in measurable losses in yield, selectivity, catalytic efficiency, or occupational safety margins that cannot be compensated by simple adjustments of reaction stoichiometry or conditions [4].

!
Nucleophilicity and leaving-group mismatch
Bromide anion reactivity differs substantially from chloride and iodide, altering reaction rates and selectivity in ether cleavages and nucleophilic substitutions.
!
Toxicity profile divergence
HBr shows higher acute inhalation toxicity than HCl; engineering controls and PPE requirements may not transfer directly between hydrogen halides.
!
Catalyst precipitation risk with alternative bromide sources
NaBr and other salts can increase metal precipitation in Co/Mn/Br autoxidation; bromide source identity may affect catalyst lifetime.

Comparative Evidence for HBr Procurement Decisions


Aqueous Solubility vs Hydrogen Chloride

At ambient temperature (20°C), hydrogen bromide exhibits an aqueous solubility of 193 g/100 mL water, which is 168% higher than the 72 g/100 mL solubility of hydrogen chloride under identical conditions [1]. This solubility difference arises from the longer H–Br bond (1.41 Å) compared to H–Cl (1.28 Å), resulting in lower bond dissociation energy (366 kJ/mol for HBr versus 432 kJ/mol for HCl) and facilitating more complete ionization in aqueous media [2]. The higher solubility directly translates to a greater effective molarity of protons and bromide anions in solution for a given gas absorption volume.

Aqueous Solubility
Head-to-head
193 g/100 mL
Supports gas absorption efficiency review
168% higher than HCl (72 g/100 mL) at 20°C, atmospheric pressure.
aqueous solubility gas absorption acid strength hydrohalic acid comparison

Acute Inhalation Toxicity vs Hydrogen Chloride

Animal toxicology studies demonstrate that hydrogen bromide exhibits substantially higher acute inhalation toxicity than hydrogen chloride. In mice, the 60-minute LC50 for HBr is 800 ppm compared to 2,500 ppm for HCl (30-minute exposure), indicating that HBr is approximately 3.1 times more acutely toxic [1]. In rats, the 60-minute LC50 for HBr is 2,800–2,858 ppm versus 3,124 ppm for HCl, representing a 10–12% higher toxicity [2]. Comprehensive multi-species and multi-duration LC50 data compiled by the National Research Council confirm this trend across exposure durations from 5 minutes to 1 hour in both rat and mouse models [3]. The higher toxicity of HBr is attributed to its greater corrosive potential and the specific irritant effects of bromide species on respiratory mucosa.

Inhalation Toxicity LC50
Head-to-head
HBr: 800 ppm (mouse, 60 min) — HCl: 2,500 ppm
Informs handling and ventilation requirements
HBr is ~3.1× more acutely toxic; rodent inhalation models, multi-study compilation.
inhalation toxicology LC50 occupational safety hydrogen halide toxicity

Catalyst Precipitation: HBr vs NaBr

In Co/Mn/Br-catalyzed homogeneous aerobic oxidation of polyalkylbenzenes to aromatic acids (e.g., terephthalic acid production), the choice of bromide source significantly affects catalyst stability. Using HBr rather than NaBr as the bromide source reduces the degree of metal precipitation by decreasing the acetate concentration in the acetic acid solvent system [1]. This effect is attributed to the lower pH environment created by HBr compared to NaBr, which suppresses the formation of insoluble metal-carboxylic acid complexes with trimellitic (TMLA), pyromellitic (PMA), and hemimellitic acid (HMLA) byproducts. The reduction in precipitation prevents catalyst deactivation and maintains reaction rate and selectivity to the desired aromatic acid product [1]. The exception to this beneficial effect is cobalt with HMLA, where precipitation behavior differs.

Catalyst Precipitation
Head-to-head
HBr reduces metal precipitation vs NaBr in Co/Mn/Br autoxidation
Supports catalyst lifetime extension review
Acetic acid solvent, PTA production; exception for Co with HMLA noted.
homogeneous catalysis autoxidation catalyst precipitation terephthalic acid production

Benzyl Bromination Efficiency: HBr/H₂O₂ vs NBS and Br₂

In the synthesis of 4-bromomethylbenzophenone, a comparative study evaluated three bromination methodologies: N-bromosuccinimide (NBS), molecular bromine (Br₂), and the HBr/H₂O₂/photolysis system [1]. The HBr/H₂O₂/photolysis method achieved a 95% conversion rate for benzyl radical bromination, substantially outperforming both NBS (67.8%) and Br₂ (78.3%) [1]. The HBr/H₂O₂ system generates reactive brominating species in situ through oxidation of bromide by hydrogen peroxide, enabling more efficient radical chain propagation while avoiding the handling hazards and low atom economy associated with molecular bromine and the high reagent cost of NBS [2]. Additionally, environmentally benign 'on water' H₂O₂–HBr systems demonstrate higher reactivity than NBS for benzyl bromination and ketone bromination, though NBS maintains higher selectivity for electrophilic aromatic substitution of methoxy-substituted substrates [2].

Benzyl Bromination Yield
Head-to-head
HBr/H₂O₂: 95% — NBS: 67.8% — Br₂: 78.3%
Supports synthesis method selection
4-methylbenzophenone, photolysis; 27.2 pp improvement over NBS.
benzyl bromination radical bromination HBr/H₂O₂ system NBS comparison

Ether Cleavage Reactivity: HBr vs HCl and HI

In acidic ether cleavage reactions, the reactivity hierarchy of hydrogen halides follows the order: HI > HBr > HCl > HF, corresponding to the nucleophilicity of their conjugate base halide anions [1]. Both HBr and HI readily cleave ethers to alkyl halides and alcohols under heating, while HCl is significantly less efficient and HF does not cleave ethers at all [1]. The rate constants for reaction of CN radical with hydrogen halides at 295 K quantify this reactivity difference: HCl (5.9 ± 0.3 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹), HBr (9.1 ± 0.6 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹), and HI (7.0 ± 0.4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [2]. HBr reacts approximately 154 times faster than HCl with CN radical, placing it in an intermediate reactivity position suitable for applications where HI would be excessively reactive or where iodide contamination is problematic [3]. Activation energies decrease by approximately 5 kcal/mol when moving from HCl to HBr [3].

Ether Cleavage Rate
Reported
k = 9.1×10⁻¹³ cm³ s⁻¹
Supports reactivity profile selection
~154× faster than HCl with CN radical at 295 K; gas-phase kinetics.
ether cleavage acidic dealkylation nucleophilic substitution hydrogen halide reactivity

Hydrogen-Bond Acidity: HBr vs HCl and HI

Using linear free energy relationship (LFER) descriptors derived from solubility data in non-aqueous solvents, the hydrogen-bond acidity (A parameter) of the hydrogen halides increases along the series: HI < HBr < HCl < HF [1]. HBr exhibits hydrogen-bond acidity slightly weaker than ethanol, placing it between the moderate acidity of HCl (comparable to 2,2-dichloroethanol) and the weak-to-moderate acidity of HI [1]. This intermediate hydrogen-bond donor strength directly influences HBr's solubility behavior in organic solvents and its performance in acid-catalyzed reactions where specific hydrogen-bonding interactions with substrates or solvents affect transition-state stabilization. The hydrogen-bond basicity (B parameter) of all hydrogen halides is very small, indicating minimal capacity to act as hydrogen-bond acceptors [1].

H-Bond Acidity Ranking
Class-level
HF > HCl > HBr > HI
Supports solvent system design
LFER A descriptor from non-aqueous solvent data; HBr intermediate between HCl and HI.
hydrogen-bond acidity linear free energy relationships solubility prediction Abraham descriptors

Optimal Application Scenarios for HBr


High-Efficiency Benzyl and Radical Bromination

The HBr/H₂O₂/photolysis bromination system is optimally deployed for benzyl bromination and radical bromination applications where NBS (67.8%) or molecular bromine (78.3%) fail to achieve target conversion rates [1]. The 95% conversion rate achievable with the HBr/H₂O₂ system provides a 40% relative yield improvement over NBS, making it particularly valuable for synthesizing pharmaceutical intermediates such as 4-bromomethylbenzophenone derivatives [1]. For substrates requiring benzyl bromination or ketone bromination, the H₂O₂–HBr system demonstrates higher reactivity than NBS under 'on water' conditions [2]. However, for electrophilic aromatic substitution of methoxy-substituted substrates, NBS may retain higher selectivity and should be considered based on the specific substrate requirements [2].

PTA Production with Extended Catalyst Life

In Co/Mn/Br-catalyzed homogeneous aerobic oxidation for PTA production, hydrogen bromide is the preferred bromide source over sodium bromide due to its ability to reduce metal precipitation by decreasing acetate concentration in the acetic acid solvent system [1]. This reduction in catalyst precipitation directly extends operational catalyst lifetime and maintains consistent reaction rates, which is critical for continuous industrial processes where catalyst deactivation and reactor fouling from precipitated metals represent significant operational costs [1]. The exception involving cobalt with HMLA should be evaluated for specific feed compositions containing high levels of hemimellitic acid byproducts [1].

Ether Cleavage and Pharmaceutical Dealkylation

For acidic ether cleavage and dealkylation reactions where both sufficient reactivity and selectivity control are required, HBr occupies an optimal intermediate position in the hydrogen halide reactivity spectrum [1]. HBr cleaves ethers effectively (unlike HCl, which is inefficient) while providing better selectivity control and lower cost than HI (which is ~77× more reactive and significantly more expensive) [2]. This makes HBr particularly suitable for pharmaceutical dealkylation processes involving opioid ethers and other sensitive substrates where the use of HI would increase the risk of over-reaction, side product formation, or problematic iodine contamination in final APIs [1]. Kinetic data confirm HBr reacts approximately 154 times faster than HCl with relevant radical species, providing practical reaction rates without excessive reactivity [2].

High-Concentration Aqueous Acid Preparation

For industrial processes requiring concentrated aqueous hydrobromic acid solutions, HBr's 193 g/100 mL aqueous solubility at 20°C—representing a 168% increase over HCl's 72 g/100 mL solubility—enables more efficient gas absorption operations with reduced column size and energy requirements [1]. This solubility advantage stems from the lower H–Br bond dissociation energy (366 kJ/mol versus 432 kJ/mol for HCl) and larger bond length (1.41 Å versus 1.28 Å), facilitating more complete ionization in aqueous media [2]. The higher solubility translates directly to reduced capital and operating costs for gas scrubbing and acid concentration processes [1].

Application
Selection Property
Validation Focus
Benzyl bromination synthesis
HBr/H₂O₂ photolysis system
Conversion yield benchmarking vs NBS and Br₂
PTA synthesis catalyst system
Bromide source (HBr vs NaBr)
Catalyst precipitation and lifetime monitoring
Ether cleavage and dealkylation
Reactivity and selectivity profile
Rate constant comparison across HX series
Concentrated HBr acid preparation
Aqueous solubility and gas absorption
Solubility-based process efficiency assessment

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